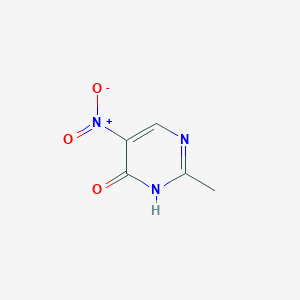
2-Methyl-5-nitropyrimidin-4(1H)-one
Vue d'ensemble
Description
2-Methyl-5-nitropyrimidin-4(1H)-one is a chemical compound with the molecular formula C5H6N4O2 . It is used in various chemical reactions and has a molecular weight of 154.12674 .
Synthesis Analysis
The synthesis of this compound involves several steps. The key precursor N-(1H-benzo[d]imidazol-2-yl)carbonyl hydrazine dicyanide (2) is prepared in pyridine by diazotization of 2-amino-benzimidazole (1) coupled with malononitrile . Compound 2 reacts with various secondary amines in boiling ethanol to produce acrylonitriles .Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 6 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it reacts with different secondary amines in boiling ethanol to yield acrylonitriles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 154.12674 . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Synthesis and Ring Transformations
2-Methyl-5-nitropyrimidin-4(1H)-one serves as a versatile intermediate in synthetic chemistry, enabling the formation of various complex molecules through ring transformations. It reacts readily with carbonyl compounds to produce 3,5-difunctionalized 4-pyridones, 4,5-disubstituted pyrimidines, and functionalized 4-aminopyridines. This reactivity stems from its ability to act as a synthetic equivalent of activated diformylamine and α-nitro-formylacetic acid, leading to novel ring transformation reactions and the synthesis of 5,6-disubstituted 3-nitro-2-pyridones among other derivatives (Nishiwaki et al., 2003) (Nishiwaki et al., 1997).
Antibacterial and Antioxidant Agents
A series of 2,4-diaryl-6-methyl-5-nitropyrimidines demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae. These compounds also showed notable antioxidant activity, underlining their potential as therapeutic agents (Sura et al., 2013).
Synthetic Intermediates
The compound is an excellent precursor for generating functionalized nitroenamines, which are valuable intermediates in the synthesis of azaheterocycles. It reacts with primary amines to afford nitroenamines possessing a formyl group, acting as the synthetic equivalent of unstable nitromalonaldehyde. These intermediates facilitate the synthesis of various azaheterocycles upon treatment with hydrazines or diamines, showcasing its utility in constructing nitrogen-containing heterocycles (Nishiwaki et al., 2000).
Mechanistic Insights into Radical Formation
Studies on iminoxy radicals formed from this compound derivatives under ionizing radiation provide mechanistic insights into the formation of nitropyrimidine radicals. These findings have implications for understanding the chemical behavior of nitropyrimidines under various conditions, which can influence their applications in material science and radiation chemistry (Lorenz & Benson, 1975).
Propriétés
IUPAC Name |
2-methyl-5-nitro-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-3-6-2-4(8(10)11)5(9)7-3/h2H,1H3,(H,6,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVXANZKTJYROP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


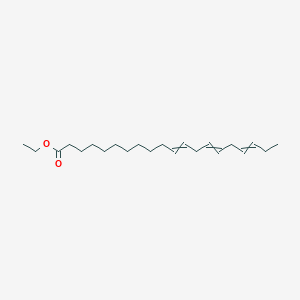
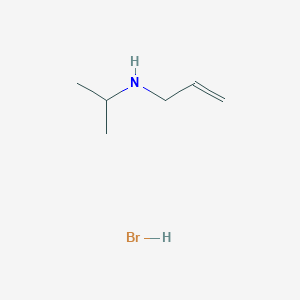

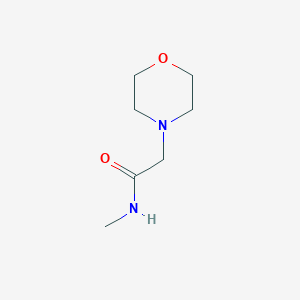
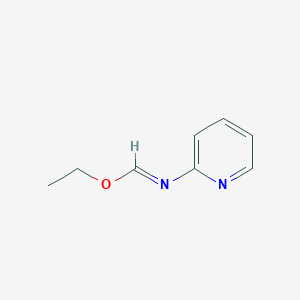

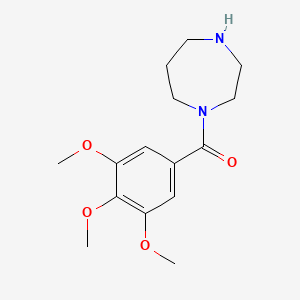
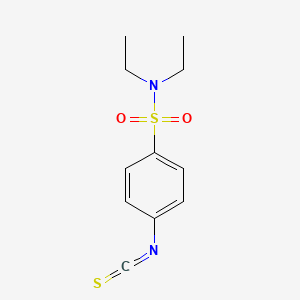
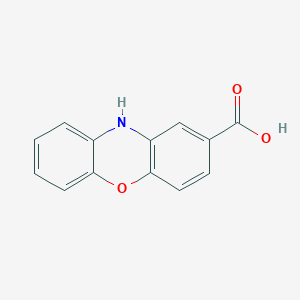
![(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine](/img/structure/B3176557.png)
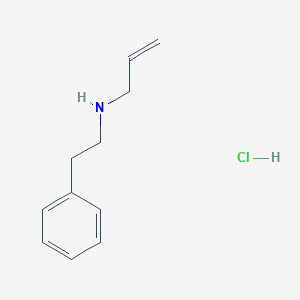

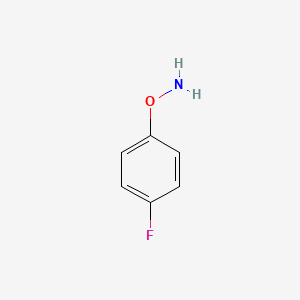
![5-Ethoxycarbonyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine](/img/structure/B3176585.png)
